molecular formula C22H41N B14345825 3-Octadecyl-1H-pyrrole CAS No. 93362-22-2

3-Octadecyl-1H-pyrrole

Cat. No.: B14345825
CAS No.: 93362-22-2
M. Wt: 319.6 g/mol
InChI Key: GNRWJLDIWSTMMT-UHFFFAOYSA-N
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Description

3-Octadecyl-1H-pyrrole is a chemical compound belonging to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. This compound is characterized by an octadecyl (C18H37) chain attached to the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include an octadecyl-substituted 1,4-dicarbonyl compound and ammonia or an appropriate amine under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of metal catalysts, such as iron(III) chloride, can facilitate the reaction under milder conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Octadecyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Pyrrolidines.

    Substitution: Halogenated or nitrated pyrroles.

Scientific Research Applications

3-Octadecyl-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Octadecyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the long octadecyl chain can interact with lipid membranes, altering membrane fluidity and permeability .

Comparison with Similar Compounds

    Pyrrole: The parent compound with a simple five-membered ring containing nitrogen.

    1-Octadecyl-1H-pyrrole: Similar to 3-Octadecyl-1H-pyrrole but with the octadecyl chain attached to the nitrogen atom.

    Pyridine: A six-membered aromatic heterocycle containing nitrogen, similar in reactivity but with different electronic properties.

Uniqueness: this compound is unique due to the position of the octadecyl chain, which imparts distinct physical and chemical properties compared to other pyrrole derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

93362-22-2

Molecular Formula

C22H41N

Molecular Weight

319.6 g/mol

IUPAC Name

3-octadecyl-1H-pyrrole

InChI

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21,23H,2-18H2,1H3

InChI Key

GNRWJLDIWSTMMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CNC=C1

Origin of Product

United States

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